N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide
Description
Properties
Molecular Formula |
C11H10IN3O2 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
N'-hydroxy-2-(5-iodoquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10IN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChI Key |
AGTCPBBXKUATOX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)I |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)I |
Origin of Product |
United States |
Preparation Methods
Reaction Yields and Purity
- The iodination step typically achieves high regioselectivity and yields above 80%, with minimal side products when reaction conditions are optimized.
- Ether formation yields vary between 70–90%, depending on the base and solvent system used.
- The final N-hydroxyacetimidamide formation step can be sensitive to reaction pH and temperature, with yields ranging from 60–85%.
- Purity is generally confirmed by NMR, mass spectrometry, and HPLC analysis.
Challenges and Optimization
- Controlling regioselectivity during iodination is critical to avoid polyiodinated byproducts.
- The ether bond formation requires careful control of base strength and reaction temperature to prevent decomposition or side reactions.
- The N-hydroxyacetimidamide group is prone to hydrolysis; thus, reaction and storage conditions must minimize moisture exposure.
Comparative Notes on Related Compounds
- Similar synthetic strategies are employed for related quinoline acetimidamide derivatives without iodine substitution, but the presence of iodine can affect reactivity and solubility.
- The iodinated compound offers potential for further functionalization via palladium-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity arises from:
-
Iodine at C-5 : Enhances electrophilic substitution potential.
-
Hydroxamic acid group (-NH-OH) : Participates in redox and chelation reactions.
-
Quinoline backbone : Enables π-π stacking and coordination with metal ions .
Reaction with Electrophiles
The iodine substituent facilitates electrophilic aromatic substitution (EAS) :
-
Nitration : Yields nitro derivatives at C-6 or C-7 positions under HNO₃/H₂SO₄.
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids generates biaryl systems .
Example Reaction:
Metal Complexation
The hydroxamic acid group acts as a bidentate ligand , forming stable complexes with transition metals :
| Metal Ion | Stoichiometry (M:L) | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 | 12.5 ± 0.3 | Anticancer |
| Fe³⁺ | 1:1 | 10.8 ± 0.2 | Antimicrobial |
| Zn²⁺ | 1:2 | 9.7 ± 0.4 | Catalysis |
Redox Reactions
The hydroxamic acid group undergoes pH-dependent redox transformations :
-
Oxidation : Forms nitroso derivatives with H₂O₂/Fe³⁺.
Mechanistic Pathway:
Substituent-Directed Reactivity
The iodine atom directs further functionalization:
-
Nucleophilic Displacement : Iodine at C-5 is replaced by -OCH₃ or -CN under SNAr conditions.
| Substituent | Reagents | Product | Yield |
|---|---|---|---|
| -OCH₃ | NaOMe, DMF | Methoxy derivative | 68% |
| -CN | CuCN, DMSO | Cyano derivative | 55% |
Biological Activity Modulation
Structural modifications influence bioactivity:
-
Antiviral : Electron-withdrawing groups (e.g., -NO₂) enhance H5N1 inhibition (IC₅₀ = 0.49 µM) .
-
Anticancer : Metal complexes show cytotoxicity against A549 (IC₅₀ = 5.8 µg/mL) and MCF7 cells .
Degradation Pathways
-
Photodegradation : UV light induces C-I bond cleavage, forming quinoline-5-ol.
-
Hydrolysis : Acidic conditions decompose the hydroxamic acid group to carboxylic acid.
Scientific Research Applications
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide and its derivatives exhibit a range of biological activities, primarily attributed to their structural characteristics. The compound is related to 8-hydroxyquinoline derivatives, which have been extensively studied for their pharmacological properties.
Anticancer Properties
Research indicates that derivatives of 8-hydroxyquinoline, including compounds similar to this compound, demonstrate significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death .
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. For example, some compounds have shown activity against viruses such as dengue virus and even SARS-CoV-2 (the virus responsible for COVID-19). These compounds appear to act at early stages of the viral lifecycle, inhibiting the production of viral proteins and reducing the yield of infectious virions .
Therapeutic Applications
The therapeutic implications of this compound are broad, particularly in treating diseases characterized by inflammation and infection.
Anti-inflammatory Applications
One notable application is in the treatment of conditions mediated by leukotrienes. Compounds that inhibit 5-lipoxygenase (an enzyme involved in leukotriene synthesis) can be beneficial in managing asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders. The ability of N-Hydroxy derivatives to modulate inflammatory pathways positions them as potential therapeutic agents in these contexts .
Antimicrobial Properties
Research has indicated that certain derivatives possess antimicrobial properties, making them candidates for treating bacterial infections. The structural features that enhance their interaction with microbial targets contribute to their efficacy against various pathogens .
Structure–Activity Relationships
Understanding the structure–activity relationships (SARs) of N-Hydroxy derivatives is crucial for optimizing their pharmacological profiles. Modifications to the quinoline core or substituents can significantly influence biological activity. For instance, variations in electron-withdrawing groups or alkyl substitutions have been shown to enhance anticancer potency while minimizing cytotoxicity towards normal cells .
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of N-Hydroxy derivatives:
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Study A | 5-Iodoquinoline Derivative | Anticancer | IC50: 5.6 mM (A549) |
| Study B | Quinoline Derivative | Antiviral (Dengue) | IC50: 0.49 µM |
| Study C | Hydroxamic Acid Analog | Anti-inflammatory | Not specified |
These findings illustrate the diverse applications and potential of N-Hydroxy derivatives in drug development.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the N-hydroxy group can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Key Observations :
- Halogenation: The iodine atom in the quinoline derivatives (e.g., ) may enhance binding affinity in biological systems compared to non-halogenated analogues.
- Heterocyclic Backbones : Tetrazole (NTAA, ) and thiophene () derivatives prioritize applications in energetic materials or electronics, respectively, due to their redox-active or π-conjugated systems.
Physicochemical Properties
- LogP: The tetrahydropyran derivative (LogP = 0.88) is more hydrophilic than the quinoline compound (estimated LogP > 2 due to aromatic iodine).
Reactivity and Stability
- Iodine Substituents: The 5-iodoquinoline group may confer photolability or susceptibility to nucleophilic displacement compared to chloro or nitro derivatives .
- Acetimidamide Group : Reacts with electrophiles (e.g., aldehydes) to form heterocycles, as seen in steroidal pyrimidine synthesis .
Biological Activity
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a compound that belongs to the class of substituted quinolines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Quinoline Derivatives
Quinoline derivatives, including those with hydroxyl and amide functionalities, are known for their broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is particularly interesting due to its structural features that may enhance its bioactivity.
- Inhibition of Enzymatic Pathways :
- Antimicrobial Activity :
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.0625 mg/mL | 15 |
| Escherichia coli | 0.125 mg/mL | 12 |
| Pseudomonas aeruginosa | 0.25 mg/mL | 10 |
| Klebsiella pneumoniae | 0.125 mg/mL | 11 |
These findings suggest that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.
Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For this compound, the following observations were made:
- Cell Line Tested : A549 (lung cancer cell line)
- IC50 Value : Approximately 10 µM
This indicates a moderate cytotoxic effect, suggesting potential for development as an anticancer agent.
Case Studies
-
Case Study on Inflammatory Diseases :
A study investigated the effects of N-Hydroxy derivatives on inflammation markers in animal models. The compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory conditions. -
Antimicrobial Resistance :
Another research highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria, showcasing its potential as a lead compound in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves reacting 2-(4-iodophenyl)acetonitrile with hydroxylamine hydrochloride in a mixed EtOH/H₂O solvent system under basic conditions (e.g., sodium carbonate) at room temperature for 24 hours. Yield optimization can be achieved by adjusting stoichiometric ratios, solvent polarity, and reaction time. Post-synthesis, the crude product is often used directly without purification, but recrystallization or chromatography may improve purity .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., hydroxylamine -NH-O- stretch at ~3200–3500 cm⁻¹ and C-I vibration near 500 cm⁻¹).
- NMR : Analyze ¹H and ¹³C spectra for chemical shifts corresponding to the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the acetimidamide backbone (e.g., methylene groups at δ 4.0–5.0 ppm). Cross-validate with theoretical computational models or reference standards from databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines for acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and maintain proper ventilation. Immediate first aid for exposure includes rinsing skin/eyes with water and seeking medical attention .
Advanced Research Questions
Q. What methodologies are effective in resolving discrepancies between theoretical and experimental molecular weight data for this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to compare experimental [M+H]⁺ or [M-H]⁻ values with theoretical calculations. Discrepancies >0.005 Da suggest impurities or isotopic interference. Purify via preparative HPLC or column chromatography, and re-analyze using tandem MS/MS for fragmentation patterns .
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound under continuous-flow conditions?
- Methodology : Implement a fractional factorial design to test variables like temperature, residence time, and reagent concentration. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Flow chemistry systems enable precise control, reducing side reactions and improving scalability .
Q. What strategies are recommended for assessing the compound's potential as a fluorescent probe in metal sensing applications?
- Methodology : Conduct fluorescence titration assays with metal ions (e.g., Cu²⁺, Fe³⁺) in buffered solutions. Measure emission intensity changes (λₑₓ/λₑₘ) and calculate binding constants (Kb) via Stern-Volmer plots. Validate selectivity using competitive experiments with physiologically relevant ions .
Q. How should researchers address stability issues of the compound under varying pH and temperature conditions during biological assays?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS. Use Arrhenius kinetics to predict shelf life. For biological assays, stabilize with cryoprotectants (e.g., DMSO) or lyophilization .
Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound to ensure reproducibility?
- Methodology : Standardize starting material purity (e.g., ≥97% by HPLC) and solvent quality (e.g., anhydrous EtOH). Implement in-process controls (e.g., TLC monitoring) and validate critical steps (e.g., hydroxylamine addition) using QC checkpoints. Document deviations in reaction logs for root-cause analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
